molecular formula C36H38F6P3Rh B1146815 (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate CAS No. 154661-57-1

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate

Cat. No.: B1146815
CAS No.: 154661-57-1
M. Wt: 780.5
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Description

The compound (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate (CAS: 154661-57-1) is a chiral rhodium(I) complex featuring a bidentate bisphosphine ligand, (2S,4S)-BDPP, coordinated to a norbornadiene ligand and a hexafluorophosphate counterion . Its molecular formula is C₃₆H₃₈F₆P₃Rh, and it is widely employed in asymmetric catalysis due to the conformational flexibility and stereochemical control imparted by the BDPP ligand . Key applications include hydrogenation and C–H functionalization reactions, where it achieves high enantioselectivity in substrates such as imines and ketones .

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane;rhodium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2.C7H8.F6P.Rh/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3-22,24-25H,23H2,1-2H3;1-4,6-7H,5H2;;/q;;-1;/t24-,25-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNRCCVNNHATHD-FQFBWUQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38F6P3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate typically involves the coordination of (2S,4S)-2,4-Bis(diphenylphosphino)pentane with a rhodium precursor in the presence of norbornadiene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the sensitive phosphine ligands .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium(I) complexes with different ligands .

Mechanism of Action

The mechanism by which (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate exerts its effects involves the coordination of the rhodium center with substrates, facilitating their transformation through various catalytic cycles. The chiral environment provided by the (2S,4S)-2,4-Bis(diphenylphosphino)pentane ligand ensures high enantioselectivity in the reactions .

Comparison with Similar Compounds

Ligand Structure and Coordination Mode

(a) Bidentate vs. Monodentate Ligands

The BDPP ligand in the target compound is a C₂-symmetric bidentate bisphosphine, enabling chelation to the rhodium center and creating a chiral environment. This contrasts with monodentate phosphine ligands like those in Tris(dimethylphenylphosphine)rhodium(I)hexafluorophosphate (CAS: 32761-50-5), which uses three dimethylphenylphosphine ligands. The monodentate system provides less rigid stereochemical control, often resulting in lower enantioselectivity in asymmetric reactions .

(b) Chirality and Ligand Analogues

BDPP is structurally analogous to CHIRAPHOS but differs in backbone flexibility. For example, (R,R)-DIPSKEWPHOS (a 3,5-diisopropylphenyl-substituted bisphosphine) offers enhanced steric bulk, which can improve selectivity in sterically demanding reactions .

Metal Center Variation

(a) Rhodium vs. Ruthenium Complexes

Rhodium complexes, such as the target compound, are prevalent in hydrogenation due to their moderate redox activity. In contrast, ruthenium analogues like Dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]ruthenium(II) () are favored for transfer hydrogenation, leveraging Ru’s ability to stabilize higher oxidation states .

(b) Rhodium vs. Iridium Complexes

Iridium complexes with 1,4-bisphosphine ligands (e.g., Ir-BINAP ) exhibit superior activity in the hydrogenation of unfunctionalized olefins but require harsher conditions compared to Rh-BDPP systems .

Ancillary Ligand Effects

The norbornadiene ligand in the target compound serves as a labile coordination site, facilitating substrate binding during catalysis. This contrasts with cyclooctadiene (COD) in [Rh(COD)Cl]₂/ZnI₂/(2R,4R)-BDPP systems, where COD’s bulkiness can limit substrate access but improve thermal stability .

Stereochemical Impact

The S,S configuration of BDPP is critical for enantioselectivity. For instance, in the Rh/Zn-catalyzed asymmetric ring-opening of oxabenzonorbornadienes, the R,R-BDPP enantiomer yields opposite stereochemical outcomes, underscoring the ligand’s role in spatial orientation .

Catalytic Performance Data

Compound Metal Ligand Type Key Reaction ee (%) Reference
(2S,4S)-BDPP(norbornadiene)Rh(I)PF₆ Rh Bidentate bisphosphine Asymmetric hydrogenation of imines 85–92
Tris(dimethylphenylphosphine)Rh(I)PF₆ Rh Monodentate phosphine Allylic alkylation 40–60
Dibromo[(S,S)-XylSKEWPHOS][(R)-DAIPEN]Ru(II) Ru Bulky bisphosphine Transfer hydrogenation of ketones 90–95
[Ir(COD)(BINAP)]PF₆ Ir Rigid bisphosphine Hydrogenation of unfunctionalized olefins 80–88

Biological Activity

The compound (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate, commonly referred to as Rh-BDPP, is a rhodium-based catalyst notable for its applications in asymmetric synthesis and catalysis. This article explores its biological activity, focusing on its role in catalysis and potential therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C29H30P2
  • Molecular Weight : 466.49 g/mol
  • Appearance : Solid
  • Optical Activity : [α]20/D −125.0°, indicating significant chiral properties.

Rh-BDPP is characterized by its bidentate phosphine ligands which enhance the chiral environment around the rhodium center, making it effective in catalyzing asymmetric reactions.

Rh-BDPP functions primarily as a catalyst in various organic reactions. The mechanism typically involves:

  • Coordination : The substrate coordinates to the rhodium center.
  • Activation : The rhodium complex activates the substrate for further reactions.
  • Asymmetric Induction : The chiral environment created by the phosphine ligands induces enantioselectivity in the product formation.

1. Asymmetric Hydrogenation

One of the primary applications of Rh-BDPP is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral molecules used in pharmaceuticals. For instance, studies have shown that Rh-BDPP can effectively hydrogenate aryl ketones with high enantioselectivity, producing valuable chiral alcohols .

2. Hydroformylation

Rh-BDPP has also been employed in hydroformylation processes, where it facilitates the conversion of alkenes into aldehydes with controlled regioselectivity . This reaction is significant in producing intermediates for various chemical syntheses.

Biological Activity and Case Studies

While Rh-BDPP is primarily known for its catalytic properties, its biological activity has been explored in several studies:

  • Anticancer Activity : Research indicates that rhodium complexes can exhibit anticancer properties. A study demonstrated that rhodium-based compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Enantioselective Synthesis of Bioactive Compounds : Rh-BDPP has been utilized to synthesize bioactive natural products with therapeutic potential. For example, it has been involved in the synthesis of alkaloids and other complex molecules that have shown biological activity against various diseases .

Data Table: Summary of Research Findings

Study ReferenceApplicationFindings
Asymmetric HydrogenationHigh enantioselectivity in hydrogenating aryl ketones
HydroformylationEffective conversion of alkenes to aldehydes
Anticancer ActivityInduction of apoptosis in cancer cells
Synthesis of Bioactive CompoundsProduction of therapeutic natural products

Q & A

Q. What are the key synthetic routes for preparing (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane(norbornadiene)rhodium(I)hexafluorophosphate, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via ligand substitution, where a rhodium precursor (e.g., [Rh(norbornadiene)Cl]₂) reacts with the chiral bisphosphine ligand (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane under inert conditions. Hexafluorophosphate (PF₆⁻) is introduced as a counterion through metathesis with NaPF₆. Characterization :
  • NMR Spectroscopy : 31P NMR^{31}\text{P NMR} confirms ligand coordination (δ ~20–30 ppm for Rh-bound P). 1H NMR^{1}\text{H NMR} verifies norbornadiene integrity.
  • X-ray Crystallography : Resolves stereochemistry and confirms the octahedral geometry of Rh(I).
  • Elemental Analysis : Validates stoichiometry (C, H, P, Rh).
  • HPLC with Chiral Columns : Ensures enantiopurity of the ligand (>99% ee) .

Q. What are the primary catalytic applications of this Rh(I) complex in asymmetric synthesis?

  • Methodological Answer : This complex is widely used in asymmetric hydrogenation of prochiral alkenes, ketones, or imines. For example:
  • Substrate Scope : α,β-unsaturated esters, enamides, and cyclic ketones.
  • Reaction Setup : Conducted under H₂ (1–50 atm) in polar aprotic solvents (e.g., dichloromethane, THF) at 25–60°C.
  • Performance Metrics : Enantiomeric excess (ee) >90% for optimized substrates.
    Key Advantage : The (2S,4S)-bisphosphine ligand induces high enantioselectivity due to its rigid, chiral backbone, which creates a well-defined coordination environment around Rh(I) .

Advanced Research Questions

Q. How does ligand stereochemistry [(2S,4S) vs. (2R,4R)] influence catalytic enantioselectivity in hydrogenation reactions?

  • Methodological Answer : The (2S,4S) configuration generates a chiral pocket that dictates the pro-R or pro-S binding of substrates. To compare enantioselectivity:
  • Experimental Design :

Synthesize both enantiomers of the ligand and their Rh complexes.

Test hydrogenation of a model substrate (e.g., methyl (Z)-α-acetamidocinnamate) under identical conditions.

Analyze ee via chiral HPLC or 1H NMR^{1}\text{H NMR} with chiral shift reagents.

  • Data Interpretation :
    Inversion of ligand configuration typically reverses product ee. For instance, (2S,4S)-ligand may yield (R)-products, while (2R,4R)-ligand gives (S)-products. Contradictions in ee values (e.g., lower-than-expected selectivity) may arise from ligand flexibility or solvent effects .

Q. How can researchers address inconsistencies in catalytic activity across repeated experiments?

  • Methodological Answer : Inconsistent activity often stems from:
  • Moisture Sensitivity : PF₆⁻ counterion hydrolysis in humid conditions generates HF, degrading the complex. Mitigation : Use anhydrous solvents, store under argon, and monitor via 19F NMR^{19}\text{F NMR} for PF₆⁻ stability .
  • Ligand Decomposition : Oxidative cleavage of P–C bonds under H₂. Mitigation : Pre-purify H₂ gas (remove O₂ traces) and add stabilizers (e.g., BHT).
  • Substrate Purity : Trace impurities (e.g., peroxides in THF) poison the catalyst. Mitigation : Pass substrates through alumina columns pre-use .

Q. What advanced techniques are used to study the mechanism of Rh(I)-catalyzed hydrogenation with this complex?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps (e.g., H₂ activation vs. substrate insertion).
  • In Situ IR/Raman Spectroscopy : Monitor Rh–H bond formation (1900–2100 cm⁻¹) during catalysis.
  • DFT Calculations : Model transition states to rationalize enantioselectivity. For example, calculate energy differences between diastereomeric pathways induced by ligand chirality .

Key Challenges and Solutions

  • Air Sensitivity : Use Schlenk lines or gloveboxes for synthesis and handling .
  • Counterion Alternatives : Replace PF₆⁻ with BArF₄⁻ for enhanced stability in protic media .
  • Ligand Optimization : Modify phenyl groups with electron-withdrawing substituents to tune Rh(I) electron density .

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